molecular formula C14H16N4O3 B11072739 ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No.: B11072739
M. Wt: 288.30 g/mol
InChI Key: DZIUYZOEIQGAOD-UHFFFAOYSA-N
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Description

ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclization of appropriate precursors. This can be achieved by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Pyridylcarbonyl Group: The next step involves the introduction of the pyridylcarbonyl group. This can be done through acylation reactions using pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE:

    Other Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone share similar core structures but differ in their substituents and applications.

Uniqueness

ETHYL 2-{3-METHYL-5-[(2-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its combination of a pyrazole ring with a pyridylcarbonyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-[3-methyl-5-(pyridine-2-carbonylamino)pyrazol-1-yl]acetate

InChI

InChI=1S/C14H16N4O3/c1-3-21-13(19)9-18-12(8-10(2)17-18)16-14(20)11-6-4-5-7-15-11/h4-8H,3,9H2,1-2H3,(H,16,20)

InChI Key

DZIUYZOEIQGAOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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